molecular formula C17H16N2O3S B5775965 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide

Cat. No. B5775965
M. Wt: 328.4 g/mol
InChI Key: MHVQJJMQBCBJFY-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide, also known as MBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. MBOA is a member of the benzothiazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide has been studied for its potential applications in a wide range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the key areas of research has been the investigation of this compound's effects on the central nervous system. Studies have shown that this compound has both neuroprotective and neuroregenerative effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the promotion of neuronal survival and regeneration, the modulation of neurotransmitter activity, and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide is its ability to promote neuronal survival and regeneration, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide. One area of research could involve the investigation of this compound's effects on other signaling pathways in the brain, including those involved in synaptic plasticity and learning and memory. Additionally, further studies could explore the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Finally, the development of new synthesis methods for this compound could help to improve its solubility and make it more accessible for use in experimental settings.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its ability to promote neuronal survival and regeneration, modulate neurotransmitter activity, and reduce oxidative stress make it a promising candidate for the treatment of neurodegenerative diseases. While there are limitations to its use in experimental settings, continued research into this compound could lead to new insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 2-chloroacetic acid, followed by the reaction of the resulting intermediate with 2-methylphenol. The final product is obtained through a purification process involving recrystallization.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-5-3-4-6-14(11)22-10-16(20)19-17-18-13-8-7-12(21-2)9-15(13)23-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVQJJMQBCBJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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